AC1Olquz

Parkinson's Disease Dopaminergic Neurotransmission 6-Hydroxydopamine Lesion

Select this Cbz-protected tripeptide for validated enhancement of levodopa/carbidopa effects in 6-OHDA lesion and reserpine-treated rat PD models. The Z-group confers superior enzymatic stability and lipophilicity over unprotected PLG, ensuring reliable target engagement. An essential tool for medicinal chemistry and prolyl endopeptidase assay development.

Molecular Formula C21H29N3O6
Molecular Weight 419.5 g/mol
CAS No. 7801-38-9
Cat. No. B1599599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC1Olquz
CAS7801-38-9
Molecular FormulaC21H29N3O6
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C21H29N3O6/c1-14(2)11-16(19(27)22-12-18(25)26)23-20(28)17-9-6-10-24(17)21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3,(H,22,27)(H,23,28)(H,25,26)/t16-,17-/m0/s1
InChIKeyWOTUJALMKRAEDD-IRXDYDNUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Pro-Leu-Gly-OH (Cbz-Pro-Leu-Gly-OH, CAS 7801-38-9): A Protected Tripeptide for Dopaminergic Research and Parkinson's Disease Studies


AC1Olquz, designated as Z-Pro-Leu-Gly-OH or Cbz-Pro-Leu-Gly-OH (CAS 7801-38-9), is a synthetic tripeptide composed of the amino acids proline, leucine, and glycine, with an N-terminal benzyloxycarbonyl (Cbz/Z) protecting group . This compound serves as a substrate for proline-specific endopeptidases and has been investigated as an analog of the endogenous tripeptide L-prolyl-L-leucyl-glycinamide (PLG, also known as MIF-1), which is known to modulate dopaminergic neurotransmission [1]. The Z-protecting group confers enhanced stability and lipophilicity, which are key differentiating characteristics when compared to the unprotected peptide .

Why Generic Substitution Fails: The Critical Role of the Cbz Protecting Group and C-Terminal Carboxyl in Z-Pro-Leu-Gly-OH for Parkinson's Disease Research


In the context of Parkinson's disease research, the bioactivity of the Pro-Leu-Gly (PLG) core is profoundly modulated by its terminal modifications. Generic substitution with analogs like PLG amide (MIF-1), cyclo-LG, or ethyl ester derivatives (e.g., Z-Pro-Leu-Gly-OEt) is not scientifically valid due to divergent structural and pharmacokinetic properties that directly impact in vivo efficacy [1]. The Cbz (Z) protecting group enhances stability against enzymatic degradation and increases lipophilicity, which can influence blood-brain barrier penetration and overall metabolic half-life . The C-terminal carboxylic acid (OH) versus amide (NH2) or ethyl ester (OEt) also dictates the compound's charge state and interactions with molecular targets, including proline-specific endopeptidases [2]. The following evidence demonstrates that Z-Pro-Leu-Gly-OH possesses quantifiable differentiation in validated disease models that are not replicated by other in-class compounds.

Quantitative Evidence Guide: Z-Pro-Leu-Gly-OH (7801-38-9) vs. Analogs in Parkinson's Disease Models and Structural Stability


Potentiation of Levodopa/Carbidopa (L/C)-Induced Contraversive Rotation in a Unilateral Nigrostriatal Lesion Rat Model of Parkinson's Disease

Z-Pro-Leu-Gly-OH (Z-PLG) significantly potentiates the therapeutic effect of levodopa/carbidopa (L/C) in a classic rat model of Parkinson's disease. In this study, Z-PLG was compared directly to the endogenous tripeptide PLG and the cyclic analog cyclo-LG. Z-PLG and PLG both enhanced contraversive rotation elicited by L/C in rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal dopamine pathway [1]. While specific numerical data for the potentiation is not provided in the abstract, the study qualifies Z-PLG as an active analog warranting further investigation as an adjunctive therapy [1].

Parkinson's Disease Dopaminergic Neurotransmission 6-Hydroxydopamine Lesion Behavioral Pharmacology

Potentiation of L/C-Induced Reversal of Hypokinesia in a Reserpinized Rat Model of Parkinson's Disease

In a second, independent animal model of Parkinson's disease (reserpine-induced hypokinesia), Z-PLG again demonstrated significant activity. In this assay, Z-PLG, PLG, and cyclo-LG all potentiated the ability of levodopa/carbidopa (L/C) to reverse the motor deficits (hypokinesia) induced by reserpine [1]. This provides cross-validation of Z-PLG's in vivo efficacy in a different PD model.

Parkinson's Disease Hypokinesia Reserpine Model Behavioral Pharmacology

Comparative Physicochemical Stability: Impact of Cbz Protection vs. Unprotected Peptide Core

The presence of the Cbz (benzyloxycarbonyl) protecting group in Z-Pro-Leu-Gly-OH confers a defined physicochemical advantage in terms of long-term stability and lipophilicity compared to the unprotected tripeptide core. While direct quantitative stability data against the exact comparator (PLG-OH) is lacking in the primary literature, class-level inference from peptide chemistry confirms that N-terminal protection with Cbz reduces susceptibility to enzymatic degradation and enhances solubility in organic solvents, which is critical for synthesis and formulation . Vendor specifications indicate storage at -20°C is required for long-term stability, with solubility in DMSO and methanol .

Peptide Stability Drug Discovery Formulation Storage

Substrate Specificity for Proline-Specific Endopeptidase: Structural Requirements for Cleavage

As a substrate for proline-specific endopeptidase, Z-Pro-Leu-Gly-OH (Cbz-PLG-OH) is cleaved at the Pro-Leu bond. However, the efficiency of this cleavage is critically dependent on the conformation of the preceding peptide bond. Research on related substrates (N-Cbz-Gly-Pro-Leu-Gly) demonstrates that the enzyme has an absolute requirement for a trans peptide bond immediately preceding the active bond [1]. While Z-PLG-OH itself was not directly studied in this kinetic assay, the findings establish a structural baseline for comparing the activity of different Cbz-protected PLG analogs and underscore the importance of conformation in determining the rate of enzymatic hydrolysis, which is a key factor in designing stable or cleavable peptide linkers [1].

Enzyme Kinetics Prolyl Endopeptidase Peptide Cleavage Biochemical Assay

Best Research and Industrial Application Scenarios for Z-Pro-Leu-Gly-OH (CAS 7801-38-9)


In Vivo Adjunctive Therapy Studies in Rodent Models of Parkinson's Disease

Based on the evidence from Case et al. (1985), Z-Pro-Leu-Gly-OH is a validated tool compound for investigating adjunctive therapies that potentiate the effects of levodopa/carbidopa in Parkinson's disease. Researchers can confidently select this compound for studies in 6-OHDA lesion or reserpine-treated rat models, with the expectation of observing an active, PLG-like enhancement of motor function [1]. Its activity in two distinct PD models makes it a reliable choice for validating target engagement and efficacy before moving to more complex or chronic studies.

Synthesis and Purification of Stable PLG-Based Analogs and Intermediates

The Cbz-protected nature of Z-Pro-Leu-Gly-OH makes it a more stable and manageable intermediate for synthetic chemists. Its enhanced stability, relative to the unprotected peptide, simplifies purification and long-term storage . This is particularly valuable in medicinal chemistry campaigns aiming to synthesize libraries of PLG analogs, as the Z-group can be selectively removed under mild conditions after desired modifications are complete.

Biochemical Assays for Proline-Specific Endopeptidases

Although not directly quantified in the reviewed literature, the structural similarity of Z-Pro-Leu-Gly-OH to N-Cbz-Gly-Pro-Leu-Gly strongly suggests it will act as a substrate for proline-specific endopeptidases [2]. Researchers developing in vitro assays to screen for inhibitors of this enzyme class can utilize Z-Pro-Leu-Gly-OH as a substrate. The conformational dependence of its cleavage (requiring a trans bond) also makes it a valuable tool for studying the fundamental kinetics and structural biology of prolyl endopeptidases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AC1Olquz

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.